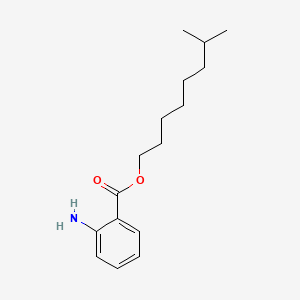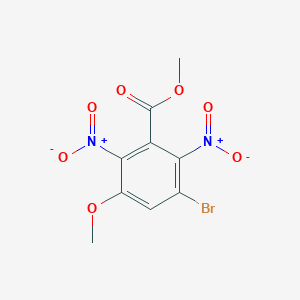
Levopropoxyphene napsylate anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication that suppresses cough. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s .
Métodos De Preparación
The synthesis of levopropoxyphene involves several steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone is then reacted with benzylmagnesium bromide to produce the amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to yield the final product.
Industrial production methods typically involve these steps under controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Levopropoxyphene napsylate anhydrous undergoes various chemical reactions:
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: It can undergo substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Levopropoxyphene napsylate anhydrous has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research on its interaction with biological receptors, particularly the sigma-1 receptor, has been conducted.
Medicine: Historically used as an antitussive, it has been studied for its effects on the central nervous system.
Industry: Its synthesis and production methods are of interest in pharmaceutical manufacturing
Mecanismo De Acción
Levopropoxyphene exerts its effects primarily by binding to the sigma-1 receptor, although it binds poorly compared to other antitussives. Unlike its enantiomer dextropropoxyphene, which has analgesic effects, levopropoxyphene is mainly effective as a cough suppressant .
Comparación Con Compuestos Similares
Levopropoxyphene is compared with its enantiomer dextropropoxyphene and the racemic mixture propoxyphene:
Dextropropoxyphene: Has significant analgesic effects and is used as a pain reliever.
Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.
Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects .
Propiedades
Número CAS |
5714-90-9 |
|---|---|
Fórmula molecular |
C32H37NO5S |
Peso molecular |
547.7 g/mol |
Nombre IUPAC |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |
Clave InChI |
VZPXFHVJUUSVLH-VNJAQMQMSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
SMILES isomérico |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
SMILES canónico |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Key on ui other cas no. |
5714-90-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-1-ium-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B1623695.png)


